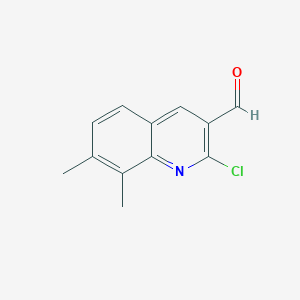

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

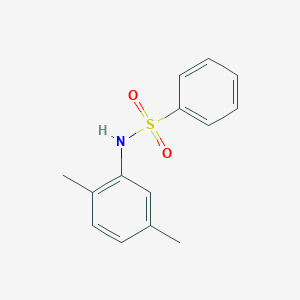

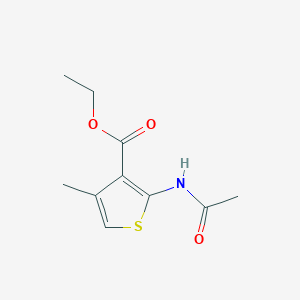

“2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is a chemical compound with the empirical formula C12H10ClNO . It is a solid substance and is used as a reactant in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of quinoline ring systems, such as “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde”, has been highlighted in recent research . The reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have also been covered .Molecular Structure Analysis

The molecular structure of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” contains a total of 26 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic aldehyde, and 1 Pyridine .Chemical Reactions Analysis

The chemistry of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” and related analogs has been recently reviewed . The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis

The empirical formula of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is C12H10ClNO . It has a molecular weight of 219.67 . The compound is solid in form .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-Chloroquinoline-3-carbaldehyde, including its analogs like 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, has been extensively studied for its role in the synthesis of various quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems. This compound has been a focal point in organic chemistry due to its versatile reactions and potential for synthesizing biologically important compounds (Hamama et al., 2018). Additionally, earlier literature from 1979 to 1999 also highlights the synthesis and various reactions of 2-chloroquinoline-3-carbaldehyde, underscoring its importance in organic and medicinal chemistry (Abdel-Wahab & Khidre, 2012).

Biological and Medicinal Applications

Several studies have explored the biological significance of compounds derived from 2-chloroquinoline-3-carbaldehyde. For instance, novel quinoline-thiazole derivatives synthesized from this compound demonstrated antibacterial and antifungal activities against various pathogens (Desai et al., 2012). Furthermore, derivatives of 2-chloroquinoline-3-carbaldehydes have been investigated as non-nucleoside Human HIV-1 Reverse Transcriptase Inhibitors, showcasing their potential in HIV treatment (Ghanei et al., 2015).

Green Chemistry and Environmentally Friendly Synthesis

Recent advances in green chemistry have also included the synthesis and reactions of 2-chloroquinoline-3-carbaldehydes, emphasizing environmentally friendly methods such as microwave, ultrasound, and solvent-free techniques. These methods contribute to the sustainable production of biologically active compounds (Patel et al., 2020).

DNA Binding Studies and Antimicrobial Agents

The compound's derivatives have been studied for their interaction with calf thymus-DNA, indicating potential use in understanding DNA-binding mechanisms and developing antimicrobial agents (Lamani et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVEHFRQCFGCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354993 |

Source

|

| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | |

CAS RN |

323196-70-9 |

Source

|

| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)

![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)

![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)